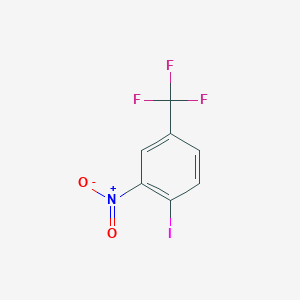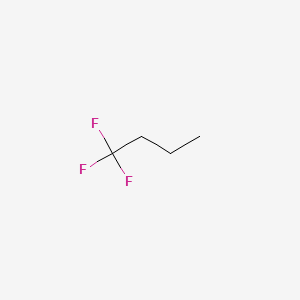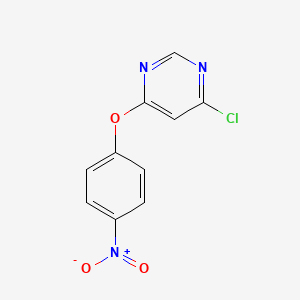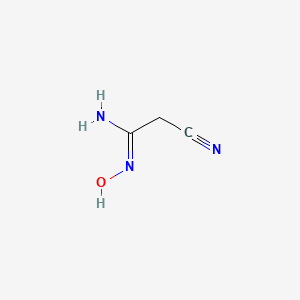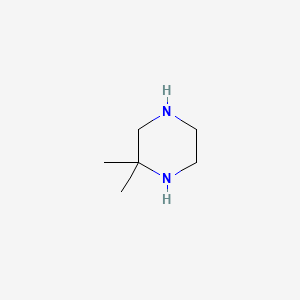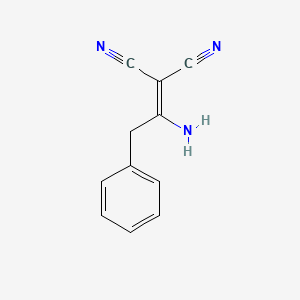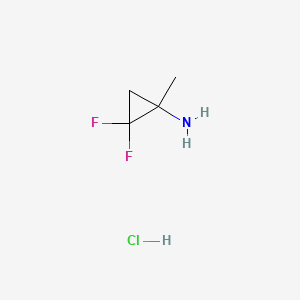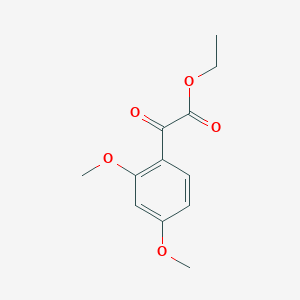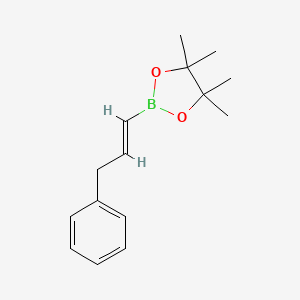
4-(Tert-butyl)-6-chloro-2-methylpyrimidine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and smell.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Histamine H4 Receptor Ligands
4-(Tert-butyl)-6-chloro-2-methylpyrimidine derivatives have been synthesized and evaluated as ligands for the histamine H4 receptor. In a study, various analogs were optimized for potency, leading to the development of potent compounds with anti-inflammatory and antinociceptive activities in animal models. This highlights the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Crystal Structure Analysis
The compound has been involved in the study of crystal structures and molecular interactions. For instance, a study analyzed the crystal structure of a derivative, demonstrating its trans isomerism and detailing its intermolecular hydrogen bonding, linking the molecules into layers (Hoffman et al., 2009).
Reaction and Derivative Synthesis
The interaction of 4,6-dichloropyrimidine derivatives with glycine esters has been studied, revealing the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study delves into the reaction features and prospects for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Precursor in Pharmaceutical and Explosive Industries
4,6-dihydroxy-2-methylpyrimidine, a derivative, finds applications as a precursor in the pharmaceutical and explosive industries. A study explored its synthesis and process chemistry, aiming to develop an economic production process (Patil et al., 2008).
Synthesis of Polypyridine Ruthenium(II) Complexes
The compound is used in the synthesis and characterization of polypyridine ruthenium(II) complexes. This includes photochemical and thermal synthesis processes, exploring their potential in ligand interchange reactions (Bonnet et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve suggesting further studies that could be done to better understand the compound’s properties and potential uses.
For a specific compound like “4-(Tert-butyl)-6-chloro-2-methylpyrimidine”, you would need to consult the scientific literature or databases for information. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a library or a database like PubMed or SciFinder, those could be good places to start your search. If you’re doing this research for a class or a project, you might also want to ask your professor or advisor for guidance. They may be able to suggest specific resources or strategies for finding the information you need.
properties
IUPAC Name |
4-tert-butyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQICAUCNKUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



